molecular formula C20H10O4 B13435271 [1,2'-Binaphthalene]-1',3,4,4'-tetrone

[1,2'-Binaphthalene]-1',3,4,4'-tetrone

Cat. No.: B13435271
M. Wt: 314.3 g/mol
InChI Key: VWKGKQHZJOUDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2’-Binaphthalene]-1’,3,4,4’-tetrone: is an organic compound with a unique structure consisting of two naphthalene units connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2’-Binaphthalene]-1’,3,4,4’-tetrone typically involves the oxidative coupling of naphthalene derivatives. One common method is the reaction of 1,2-naphthoquinone with a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C to ensure optimal yield.

Industrial Production Methods: Industrial production of [1,2’-Binaphthalene]-1’,3,4,4’-tetrone involves large-scale oxidative coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts such as palladium or copper compounds can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: [1,2’-Binaphthalene]-1’,3,4,4’-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the tetrone into dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Chemistry: [1,2’-Binaphthalene]-1’,3,4,4’-tetrone is used as a building block in the synthesis of complex organic molecules

Biology and Medicine: Research has explored the potential of [1,2’-Binaphthalene]-1’,3,4,4’-tetrone derivatives as therapeutic agents. These compounds have shown promise in the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, [1,2’-Binaphthalene]-1’,3,4,4’-tetrone is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [1,2’-Binaphthalene]-1’,3,4,4’-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, its quinone derivatives can act as electron acceptors in redox reactions, influencing oxidative stress pathways.

Comparison with Similar Compounds

    2,2’-Binaphthalene: Another binaphthalene derivative with similar structural features but different reactivity.

    1,1’-Binaphthalene: A compound with a different connectivity between the naphthalene units, leading to distinct chemical properties.

Uniqueness: [1,2’-Binaphthalene]-1’,3,4,4’-tetrone stands out due to its specific arrangement of functional groups and the resulting chemical reactivity. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C20H10O4

Molecular Weight

314.3 g/mol

IUPAC Name

4-(1,4-dioxonaphthalen-2-yl)naphthalene-1,2-dione

InChI

InChI=1S/C20H10O4/c21-17-10-16(19(23)14-8-4-2-6-12(14)17)15-9-18(22)20(24)13-7-3-1-5-11(13)15/h1-10H

InChI Key

VWKGKQHZJOUDKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)C3=CC(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.